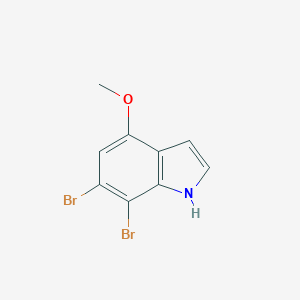

6,7-dibromo-4-methoxy-1H-indole

Vue d'ensemble

Description

6,7-Dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO It is a derivative of indole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions, and a methoxy group at the 4 position on the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromo-4-methoxy-1H-indole typically involves the bromination of 4-methoxyindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

Key Findings :

-

Formylation : In acetic acid with POCl₃, formylation occurs at position 5, yielding 5-formyl-6,7-dibromo-4-methoxy-1H-indole .

-

Nitration : Nitration with HNO₃/H₂SO₄ predominantly targets position 2, producing 2-nitro-6,7-dibromo-4-methoxy-1H-indole .

Nucleophilic Aromatic Substitution

The bromine atoms at positions 6 and 7 undergo nucleophilic substitution under specific conditions.

Reagents and Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Methoxylation | NaOMe, CuI, DMF | 100°C, 12 h | 4,6,7-trimethoxy-1H-indole |

| Amination | NH₃ (aq), Pd(OAc)₂ | 80°C, 24 h | 6-amino-7-bromo-4-methoxy-1H-indole |

Notes :

-

Steric hindrance from the methoxy group slows substitution at position 6 compared to position 7 .

-

Palladium catalysts enable selective amination at position 7 .

Cross-Coupling Reactions

The bromine substituents facilitate transition-metal-catalyzed cross-coupling, enabling C–C bond formation.

Examples :

| Reaction | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 6-aryl-7-bromo-4-methoxy-1H-indole | 65–85 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 6-alkynyl-7-bromo-4-methoxy-1H-indole | 70–90 |

Key Insight :

-

Position 6 exhibits higher reactivity in cross-coupling due to reduced steric hindrance compared to position 7 .

Oxidation and Reduction

The indole scaffold undergoes redox transformations depending on the substituents’ electronic effects.

Oxidation :

-

Treatment with MnO₂ in acetone selectively oxidizes the indole to 6,7-dibromo-4-methoxy-1H-indol-3-one, preserving bromine substituents .

Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to a 2,3-dihydroindole derivative, retaining bromine atoms .

Photochemical Reactions

UV irradiation induces debromination or dimerization:

-

Debromination : In methanol under UV light, selective debromination at position 6 occurs, yielding 7-bromo-4-methoxy-1H-indole .

-

Dimerization : Irradiation in benzene forms a C5–C5' dimer via radical coupling .

Biological Activity Implications

Derivatives of 6,7-dibromo-4-methoxy-1H-indole show enhanced pharmacological properties:

-

Antimicrobial Activity : 6-Amino-7-aryl derivatives exhibit MIC values as low as 1.56 µg/mL against Staphylococcus aureus .

-

Anticancer Potential : Suzuki-coupled aryl derivatives demonstrate IC₅₀ values < 1 µM in breast cancer cell lines (MCF-7) .

Stability and Degradation

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

6,7-Dibromo-4-methoxy-1H-indole serves as a versatile building block in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the indole ring.

These reactions allow for the generation of a wide range of derivatives, which can be tailored for specific applications in research and industry .

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. It has been studied for its:

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Activity: Investigations into its effects on cancer cell lines have shown promising results. For instance, derivatives of indole have been reported to possess cytotoxic effects against osteosarcoma cell lines .

Medicinal Chemistry

Lead Compound in Drug Development

The structural characteristics of this compound make it a valuable lead compound in drug development. Its ability to interact with various molecular targets is under investigation for therapeutic applications:

- Kinase Inhibition: Studies have explored its potential as an inhibitor of kinases involved in cancer progression. For example, modifications of the indole structure have led to compounds with selective inhibition of DYRK1A kinase .

- Drug Design: The compound's unique properties enable the design of novel pharmacological agents aimed at treating diseases such as cancer and bacterial infections .

Industrial Applications

Material Science and Dyes

In addition to its roles in research and medicine, this compound is utilized in industrial applications:

- Development of New Materials: The compound contributes to the synthesis of new materials with desirable properties for various applications.

- Precursor for Dyes and Pigments: Its chemical structure allows it to serve as a precursor in the development of dyes and pigments used in textiles and coatings .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Screening: A study performed high-throughput screening against Mycobacterium tuberculosis using a library including this compound. Results indicated significant inhibitory activity against the pathogen .

- Kinase Inhibition Research: A recent investigation focused on developing derivatives that inhibit DYRK1A and other kinases. The study demonstrated that modifications to the indole structure could enhance selectivity and potency against specific targets .

- Material Development: Research into new synthetic pathways has shown that this compound can be used to create advanced materials with tailored properties for electronics and coatings .

Mécanisme D'action

The mechanism of action of 6,7-dibromo-4-methoxy-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyindole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

6-Bromo-4-methoxyindole: Contains only one bromine atom, leading to different reactivity and applications.

7-Bromo-4-methoxyindole: Similar to 6-bromo-4-methoxyindole but with the bromine atom at a different position.

Uniqueness

6,7-Dibromo-4-methoxy-1H-indole is unique due to the presence of two bromine atoms at specific positions on the indole ring, which can significantly influence its chemical reactivity and potential applications. This dual bromination allows for more diverse chemical modifications and enhances its utility in various research fields.

Activité Biologique

6,7-Dibromo-4-methoxy-1H-indole (DBMI) is a brominated indole derivative characterized by the presence of two bromine atoms at the 6 and 7 positions and a methoxy group at the 4 position. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. Research has primarily focused on its potential anticancer properties, although other biological activities have also been explored.

- Molecular Formula : C9H7Br2NO

- Molecular Weight : 304.97 g/mol

- Structure : The compound features a bicyclic structure with a fused benzene and pyrrole ring, enhancing its reactivity and biological interactions.

Anticancer Activity

DBMI has garnered attention for its potential as an anticancer agent. Studies indicate that it can induce cell death in various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms of action include:

- Induction of Apoptosis : DBMI appears to trigger programmed cell death through multiple pathways.

- Disruption of Cell Cycle Progression : It may interfere with normal cell cycle regulation, leading to inhibited proliferation of cancer cells.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects on MCF-7 (breast cancer) cells, with IC50 values indicating potent anti-proliferative activity.

- Lung Cancer Models : DBMI exhibited similar effects in A549 lung cancer cells, suggesting broad-spectrum anticancer potential.

The precise mechanism by which DBMI exerts its biological effects is not fully understood. However, it is believed to interact with various molecular targets and pathways:

- Cell Signaling Pathways : Research suggests that DBMI may inhibit specific signaling pathways involved in cancer progression and metastasis.

- Binding Affinity Studies : Interaction studies using molecular docking techniques have indicated potential binding sites on key enzymes and receptors involved in tumor growth.

Other Biological Activities

While the primary focus has been on anticancer properties, DBMI has also shown promise in other areas:

- Antimicrobial Activity : Preliminary studies indicate that DBMI may possess antibacterial properties against certain strains of bacteria, although further research is required to confirm these findings.

- Potential as a Radiopharmaceutical Precursor : DBMI can be modified to create radiolabeled derivatives for imaging purposes in medical applications.

Comparative Analysis with Similar Compounds

The biological activity of DBMI can be compared to several structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-methoxyindole | Bromine at position 5 | Less potent against cancer compared to DBMI |

| 6-Bromo-4-methoxyindole | Bromine at position 6 | Lacks methoxy group; different biological profile |

| 7-Bromo-4-methylindole | Bromine at position 7 with methyl | Exhibits distinct pharmacological properties |

The unique substitution pattern of DBMI enhances its biological activity compared to its analogs.

Synthesis and Applications

DBMI can be synthesized through bromination of 4-methoxyindole using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction typically occurs in organic solvents under controlled conditions to ensure selective bromination.

Applications:

- Medicinal Chemistry : Investigated as a lead compound for drug development.

- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Industrial Applications : Potential use in the development of new materials and dyes.

Propriétés

IUPAC Name |

6,7-dibromo-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKKHLJQVITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438346 | |

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158920-11-7 | |

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.